2-(4-methylpiperazin-1-yl)-2-oxo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide
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Description
The compound is a derivative of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid . This compound has a molecular weight of 172.18 and its IUPAC name is (4-methyl-1-piperazinyl)(oxo)acetic acid .
Synthesis Analysis
While specific synthesis methods for this compound were not found, new carboxylic acid amides containing an N-methylpiperazine fragment have been synthesized by reactions of 1-methylpiperazine .Physical and Chemical Properties Analysis
The compound 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid should be stored at 28 C . It’s a solid at room temperature .Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets such as histaminergic receptors , DNA gyrase , and other cellular components . The role of these targets varies from mediating inflammatory responses to inhibiting bacterial DNA replication.
Mode of Action
For instance, it could inhibit the supercoiling activity of bacterial DNA gyrase, thereby halting DNA replication . It could also mediate anti-inflammatory effects by interacting with histaminergic receptors .
Biochemical Pathways
Similar compounds have been found to affect various pathways, including those involved in inflammation and dna replication . The downstream effects of these interactions could include reduced inflammation and inhibition of bacterial growth.
Result of Action
Based on its potential targets and mode of action, the compound could potentially reduce inflammation and inhibit bacterial growth .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-20-6-8-21(9-7-20)16(24)15(23)17-10-13-11-4-2-3-5-12(11)14(22)19-18-13/h2-5H,6-10H2,1H3,(H,17,23)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSDEMDVWROPLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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